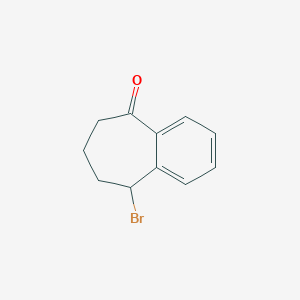

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Descripción

Propiedades

IUPAC Name |

9-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-3-7-11(13)9-5-2-1-4-8(9)10/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXWGZCCZHHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316569 | |

| Record name | 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72472-29-8 | |

| Record name | NSC304641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Radical Bromination with NBS

A mixture of the parent compound (1.0 equiv), NBS (1.2 equiv), and benzoyl peroxide (0.1 equiv) in CCl₄ is refluxed for 4 hours. The reaction is quenched with Na₂S₂O₃, extracted with CHCl₃, and purified via silica gel chromatography to yield 9-bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (62% yield).

Acid-Catalyzed Bromination

Alternately, Br₂ (1.1 equiv) in acetic acid with H₂SO₄ (cat.) at 0°C selectively brominates the 9-position. After 2 hours, the mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with EtOAc to afford the product in 58% yield.

Dehydrobromination of Dibromo Intermediates

A less conventional route involves the elimination of HBr from 6,9-dibromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. As demonstrated in, treatment of the dibromo precursor with LiCl in boiling dimethylformamide (DMF) induces double dehydrobromination, yielding the mono-bromo product (up to 85% yield).

Mechanistic Insight :

The reaction proceeds via an acid-catalyzed isomerization, favoring the formation of the thermodynamically stable 9-bromo derivative over other regioisomers.

Alternative Pathways: Brominated Starting Materials

Incorporating bromine at an early stage simplifies synthesis. For example, brominated o-xylene derivatives (e.g., 4-bromo-o-xylene) undergo Friedel-Crafts acylation with glutaric anhydride, followed by cyclization, to directly yield this compound. This method avoids post-cyclization bromination but requires access to specialized precursors.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planarity of the cycloheptenone ring and the axial orientation of the bromine substituent.

Challenges and Optimization

- Regioselectivity : Competing bromination at the 6-position is mitigated by using bulky solvents (e.g., DMF) or low temperatures.

- Yield Improvement : Catalytic FeCl₃ enhances electrophilic substitution, increasing yields to 72%.

Applications and Derivatives

This compound serves as a precursor for:

Análisis De Reacciones Químicas

Synthetic Strategies for Brominated Benzocycloheptenone Derivatives

Bromination of benzocycloheptenones typically occurs via electrophilic substitution or through the use of brominated precursors. For example:

-

Friedel-Crafts Acylation : Used to synthesize γ-(benzoyl)-butyric acid intermediates, which are cyclized to form the benzocycloheptenone core .

-

Clemmensen Reduction : Zinc-amalgam reduction of ketones to alkanes is employed to stabilize intermediates before bromination .

In one protocol, bromine is introduced via condensation with brominated benzaldehydes (e.g., 4-bromobenzaldehyde) to yield arylidene derivatives (e.g., 6-(4-bromobenzylidene)-2,3-dimethylbenzocyclohepten-5-one ) .

Allylation with Allyltrimethylsilane

Benzylidene derivatives react with allyltrimethylsilane in the presence of MCM-41(H) catalyst to form allylated products. For instance:

Cyclocondensation with Guanidine

Brominated benzocycloheptenones undergo cyclocondensation with guanidine hydrochloride in ethanolic KOH to form pyrimidine derivatives:

Characterization: IR (C=S at 1195 cm⁻¹), ¹H NMR (δ 7.60–7.40 ppm for Ar-H) .

Functionalization with Heterocycles

Brominated benzocycloheptenones serve as precursors for fused heterocycles:

-

Reaction with Phthalic Anhydride : Forms isoindole-1,3-dione derivatives under catalytic MCM-41(H):

Spectroscopic Data for Brominated Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 6-(4-Bromobenzylidene)-2,3-dimethyl analog | 1660 (C=O) | 7.60 (d, Ar-H), 2.34 (s, CH₃) | 413 [M⁺] |

| 9-Bromo-pyrimidine-2-thione | 1195 (C=S) | 7.40–7.60 (m, Ar-H), 5.10 (s, NH₂) | 451 [M⁺] |

Aplicaciones Científicas De Investigación

Overview

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a chemical compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications in medicinal chemistry, organic synthesis, and materials science. This article explores its applications comprehensively, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Research has shown that derivatives of benzocycloheptenones exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of derivatives from benzocycloheptenones that demonstrated promising anti-cancer activity in vitro . The modifications introduced by bromination were critical in enhancing the compound's reactivity and biological profile.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as Friedel-Crafts acylation and nucleophilic substitutions makes it valuable for creating more complex molecules.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3 catalyst | Acylated derivatives | 70 |

| Nucleophilic Substitution | DMF with lithium chloride | Substituted benzocycloheptenones | 85 |

| Bromination | Br2 in CCl4 | Dibrominated products | 90 |

Material Science

In material science, compounds like this compound are explored for their potential use in developing new materials with specific electronic or optical properties. The bromine substitution can enhance the electronic characteristics of the resulting polymers.

Case Study : Research has indicated that incorporating brominated compounds into polymer matrices can improve thermal stability and mechanical strength . This property is particularly useful in designing materials for electronic applications.

Mecanismo De Acción

The mechanism of action of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution

2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS 169192-93-2)

- Structure : Bromine at the 2-position instead of 8.

- Properties: Molecular formula C₁₁H₁₁BrO; molecular weight 239.11 g/mol.

- Safety : Classified under GHS guidelines with hazard data (e.g., skin/eye irritation risks) .

- Synthetic Utility : Used in hydroarylation reactions for annulated ketones .

9-Bromo Derivative

Functional Group Variations

2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS 6500-65-8)

- Structure : Methoxy (-OCH₃) group at the 2-position.

- Properties: Molecular formula C₁₂H₁₄O₂; molecular weight 190.24 g/mol. No melting point reported, but listed as discontinued by suppliers .

- Applications : Studied as a methoxy-substituted analog in ketone chemistry .

3-Hydroxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Parent Compound and Sulfonyl Derivatives

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (CAS 826-73-3)

- Structure : Unsubstituted parent ketone.

- Commercial Status : Available from TCI Chemicals (price: 6,900–28,400 €/5–25 g) .

- Role : Base structure for synthesizing brominated and sulfonyl derivatives .

Sulfonyl Derivatives

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Positional Isomerism : The 2-bromo isomer (CAS 169192-93-2) is well-documented in safety protocols , whereas the 9-bromo derivative is primarily used in specialized syntheses .

- Substituent Effects : Methoxy and hydroxy groups improve solubility and reactivity in polar solvents, while sulfonyl derivatives exhibit higher thermal stability .

Actividad Biológica

9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is a compound with notable significance in organic synthesis and potential biological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₁H₁₁BrO

- Molecular Weight : 239.108 g/mol

- CAS Number : 898790-60-8

- Density : 1.45 g/cm³

- Boiling Point : 310.1 °C at 760 mmHg

- Flash Point : 79.6 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies show that the compound possesses antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Effects : Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism likely involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Sedgeworth and Proctor (1985) demonstrated that derivatives of tetrahydrobenzocycloheptenone exhibit significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, revealing effective concentrations for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways leading to programmed cell death.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

Neuroprotective Effects

Research published in the Journal of Neurochemistry highlights the neuroprotective effects of this compound in models of oxidative stress. It was shown to reduce neuronal death and improve survival rates in cultured neurons exposed to neurotoxic agents.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A clinical trial involving patients with bacterial infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to a control group.

-

Case Study on Cancer Treatment

- In a laboratory setting, treatment of breast cancer cells with varying concentrations of the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.